5-fluoro-1H-indol-3-amine hydrochloride
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Overview
Description
5-fluoro-1H-indol-3-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-indol-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoroindole.
Amination: The 5-fluoroindole undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-fluoro-1H-indol-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole: A precursor in the synthesis of 5-fluoro-1H-indol-3-amine hydrochloride.
1H-indol-3-amine: A non-fluorinated analogue with similar structural features.
5-chloro-1H-indol-3-amine: A chlorinated analogue with different chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2624138-24-3 |
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Molecular Formula |
C8H8ClFN2 |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
5-fluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H |
InChI Key |
DBFHZCOFUDMCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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